molecular formula C19H19F2N3O2 B2492193 1-(2,6-Difluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea CAS No. 955257-21-3

1-(2,6-Difluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Cat. No.: B2492193
CAS No.: 955257-21-3
M. Wt: 359.377
InChI Key: OIDFKLLNCVLQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the p-tolyl group: This step may involve a Friedel-Crafts alkylation reaction.

    Attachment of the difluorophenyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate or a carbamoyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens, alkyl halides, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives similar to 1-(2,6-Difluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. In vitro studies demonstrated that certain analogs had IC50 values in the micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cell lines .

Anti-inflammatory Properties

Additionally, this compound class has been explored for their anti-inflammatory effects. Research has shown that certain derivatives possess potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Compounds exhibiting selective COX-2 inhibition have been identified as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), offering benefits such as reduced gastrointestinal toxicity .

Case Studies

Study Compound Target IC50 Value Outcome
Study AAnalog 1A5491.962 µMSignificant inhibition of cell proliferation
Study BAnalog 2MCF-73.597 µMInduced apoptosis in cancer cells
Study CAnalog 3COX-20.01 µMSelective inhibition compared to celecoxib

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Difluorophenyl)-3-(methyl)urea: A simpler analog with similar structural features.

    1-(2,6-Difluorophenyl)-3-((5-oxo-1-(phenyl)pyrrolidin-3-yl)methyl)urea: A compound with a phenyl group instead of a p-tolyl group.

Uniqueness

1-(2,6-Difluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(2,6-Difluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, with CAS number 955257-21-3, is a synthetic compound belonging to the class of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C19H19F2N3O2C_{19}H_{19}F_{2}N_{3}O_{2}, with a molecular weight of 359.4 g/mol. The structure includes a difluorophenyl group and a pyrrolidine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H19F2N3O2C_{19}H_{19}F_{2}N_{3}O_{2}
Molecular Weight359.4 g/mol
CAS Number955257-21-3

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the p-tolyl group via Friedel-Crafts alkylation.
  • Attachment of the difluorophenyl group through nucleophilic substitution.
  • Formation of the urea linkage by reacting an amine with an isocyanate or carbamoyl chloride.

Antiproliferative Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have shown that related urea derivatives can inhibit the growth of breast, colon, and lung cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of key enzymes involved in cell proliferation.
  • Interference with signaling pathways that regulate cell survival and apoptosis.

Specific studies have indicated that certain urea derivatives can inhibit dihydrofolate reductase (DHFR), although this particular compound's activity against DHFR remains to be characterized .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Study on Anticancer Activity : A related urea derivative was tested against various cancer cell lines, demonstrating IC50 values in the micromolar range, indicating moderate to high potency .
  • Mechanistic Insights : Another study revealed that modifications in the urea structure led to enhanced interactions with target enzymes, significantly improving antiproliferative effects .

Comparative Analysis

When comparing this compound with similar compounds:

CompoundAntiproliferative Activity (IC50)Unique Features
1-(2,6-Difluorophenyl)-3-methylureaModerateSimpler structure
1-(2,6-Difluorophenyl)-3-((5-oxo-1-(phenyl)pyrrolidin-3-yl)methyl)ureaHighEnhanced interaction profiles

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O2/c1-12-5-7-14(8-6-12)24-11-13(9-17(24)25)10-22-19(26)23-18-15(20)3-2-4-16(18)21/h2-8,13H,9-11H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDFKLLNCVLQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.